3-Bromo-4'-cyanobenzophenone
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Overview
Description
3-Bromo-4’-cyanobenzophenone: is an organic compound with the molecular formula C14H8BrNO and a molecular weight of 286.12 g/mol . It is characterized by the presence of a bromine atom at the third position and a cyano group at the fourth position of the benzophenone structure. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4’-cyanobenzophenone can be synthesized through several methods. One common method involves the reaction of 4-[(3-bromophenyl)carbonyl]benzaldehyde with a suitable reagent . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 3-Bromo-4’-cyanobenzophenone may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4’-cyanobenzophenone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like .
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like or in polar aprotic solvents.
Reduction: Reducing agents such as or in the presence of a catalyst.
Oxidation: Oxidizing agents like or .
Major Products Formed:
Nucleophilic substitution: Formation of substituted benzophenones.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
3-Bromo-4’-cyanobenzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-cyanobenzophenone involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, the cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 4-Bromo-4’-cyanobenzophenone
- 3-Chloro-4’-cyanobenzophenone
- 3-Bromo-4’-methoxybenzophenone
Comparison: 3-Bromo-4’-cyanobenzophenone is unique due to the presence of both bromine and cyano groups, which impart distinct chemical and physical properties Compared to 4-Bromo-4’-cyanobenzophenone, the position of the bromine atom affects the compound’s reactivity and steric hindrance
Properties
IUPAC Name |
4-(3-bromobenzoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRWIODKQYJOJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440858 |
Source
|
Record name | 3-BROMO-4'-CYANOBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243137-97-5 |
Source
|
Record name | 3-BROMO-4'-CYANOBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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